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Compound of Interest

Compound Name: 4-Propoxycinnamic acid

Cat. No.: B1631038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Propoxycinnamic acid. Due to the limited availability of published experimental spectra for

this specific compound, this document presents predicted data based on the analysis of

structurally similar compounds and established spectroscopic principles. This guide is intended

to serve as a valuable resource for researchers in the fields of analytical chemistry, organic

synthesis, and drug discovery.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 4-
Propoxycinnamic acid. These predictions are derived from known data for analogous

compounds such as 4-methoxycinnamic acid and other substituted cinnamic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Propoxycinnamic Acid

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.05 Triplet 3H -O-CH₂-CH₂-CH₃

~1.85 Sextet 2H -O-CH₂-CH₂-CH₃

~3.95 Triplet 2H -O-CH₂-CH₂-CH₃

~6.30 Doublet 1H Ar-CH=CH-COOH

~6.90 Doublet 2H
Aromatic H (ortho to -

OPr)

~7.50 Doublet 2H
Aromatic H (meta to -

OPr)

~7.75 Doublet 1H Ar-CH=CH-COOH

~12.0 (broad) Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Propoxycinnamic Acid

Solvent: CDCl₃
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Chemical Shift (δ) (ppm) Assignment

~10.5 -O-CH₂-CH₂-CH₃

~22.5 -O-CH₂-CH₂-CH₃

~70.0 -O-CH₂-CH₂-CH₃

~115.0 Aromatic C (ortho to -OPr)

~116.0 Ar-CH=CH-COOH

~127.0 Aromatic C (ipso, attached to vinyl)

~130.0 Aromatic C (meta to -OPr)

~146.0 Ar-CH=CH-COOH

~162.0 Aromatic C (ipso, attached to -OPr)

~172.0 -COOH

Table 3: Predicted IR Spectroscopic Data for 4-Propoxycinnamic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2960-2850 Medium-Strong C-H stretch (Aliphatic)

~1685 Strong
C=O stretch (Carboxylic Acid,

conjugated)

~1625 Strong
C=C stretch (Alkene,

conjugated)

~1600, ~1510 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl ether)

~980 Strong
=C-H bend (trans-Alkene, out-

of-plane)

Table 4: Predicted Mass Spectrometry Data for 4-Propoxycinnamic Acid
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Ionization Mode: Electron Ionization (EI)

m/z Predicted Fragment Ion

206 [M]⁺ (Molecular Ion)

163 [M - C₃H₇]⁺ (Loss of propyl group)

147 [M - COOH - H]⁺

135 [M - C₃H₇O]⁺

119 [M - COOH - C₂H₄]⁺

91 [C₇H₇]⁺ (Tropylium ion)

43 [C₃H₇]⁺ (Propyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 4-Propoxycinnamic acid is dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added if not already

present in the solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). The acquisition parameters

typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.
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Data Processing: The acquired FID is processed using Fourier transformation to obtain the

NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 4-
Propoxycinnamic acid is placed directly onto the ATR crystal. A pressure clamp is applied

to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then placed in the beam path, and the sample

spectrum is recorded. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of

4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for dissolved samples.

Ionization: For a volatile compound like 4-Propoxycinnamic acid (or its derivatized form),

Electron Ionization (EI) is a common technique. The sample molecules are bombarded with

a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating a mass spectrum.

Mandatory Visualization

Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of
4-Propoxycinnamic Acid

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

Sample Prep

IR Spectroscopy

Sample Prep

Mass Spectrometry

Sample Prep

Structure Elucidation and
Verification

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.
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Caption: Predicted mass spectral fragmentation pathway for 4-Propoxycinnamic acid.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Propoxycinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631038#spectroscopic-data-of-4-propoxycinnamic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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